molecular formula C16H20N2O3S B2957197 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034502-91-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2957197
CAS No.: 2034502-91-3
M. Wt: 320.41
InChI Key: NFAHJYKZLHRTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-18-8-2-3-14(16(18)21)15(20)17-7-4-12(5-9-19)13-6-10-22-11-13/h2-3,6,8,10-12,19H,4-5,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAHJYKZLHRTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H17N O2S2, and a molecular weight of 295.4 g/mol. It features a dihydropyridine core substituted with a thiophene ring and a hydroxyl group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary data indicate moderate antifungal activity against certain fungal strains, although further studies are needed to quantify this effect.
  • Anticancer Potential : Some derivatives of dihydropyridine compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Biofilm Formation : It has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, thereby reducing cell viability.

Antibacterial Efficacy

A study conducted on various derivatives of dihydropyridine compounds showed that this compound had an MIC ranging from 15.625 to 62.5 μM against Staphylococcus aureus. This indicates potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

In vitro assays demonstrated that the compound exhibited antifungal activity with MIC values suggesting effectiveness against Candida species, although it was less potent than traditional antifungals like nystatin .

Anticancer Studies

Research involving the compound in cancer cell lines revealed that it could induce apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity suggests potential therapeutic applications in oncology .

Data Table Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus15.625 - 62.5 μM
AntifungalCandida species>62.5 μM
AnticancerFaDu hypopharyngeal cellsIC50 < 10 μM

Comparison with Similar Compounds

Research Findings and Implications

  • Compound : The trifluoromethyl and methanesulfonyl groups contribute to strong enzyme binding but reduce aqueous solubility, limiting bioavailability .
  • Target Compound : The hydroxy-thiophene-pentyl chain may balance solubility and target engagement, making it a candidate for oral administration.
  • Compound : High LogP values correlate with fungicidal efficacy but pose challenges for systemic delivery .

Conclusion N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits a unique structural profile compared to elastase inhibitors and fungicidal analogs.

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